molecular formula C5H10O2S B13510239 (1,4-Oxathian-2-yl)methanol

(1,4-Oxathian-2-yl)methanol

Cat. No.: B13510239
M. Wt: 134.20 g/mol
InChI Key: HUIBIKGFNVOWJY-UHFFFAOYSA-N
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Description

(1,4-Oxathian-2-yl)methanol is a chemical compound with the molecular formula C5H10O2S It features a six-membered ring containing both oxygen and sulfur atoms, with a hydroxymethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Oxathian-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thioglycolic acid, followed by cyclization to form the oxathiane ring. The hydroxymethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(1,4-Oxathian-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted oxathiane derivatives.

Scientific Research Applications

(1,4-Oxathian-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,4-Oxathian-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides a unique structural framework that can influence the compound’s reactivity and binding properties. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Dioxane-2-yl)methanol: Similar structure but with two oxygen atoms in the ring.

    (1,4-Thioxane-2-yl)methanol: Similar structure but with two sulfur atoms in the ring.

Uniqueness

(1,4-Oxathian-2-yl)methanol is unique due to the presence of both oxygen and sulfur in the ring, which imparts distinct chemical properties and reactivity. This dual heteroatom structure allows for diverse interactions and applications that are not possible with compounds containing only oxygen or sulfur.

Biological Activity

(1,4-Oxathian-2-yl)methanol is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one sulfur atom. Its molecular formula is C5H10OSC_5H_{10}OS with a molecular weight of approximately 134.2 g/mol. The compound features a hydroxymethyl group attached to the oxathiane ring, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound allows it to engage in various interactions with biological targets. The presence of both sulfur and oxygen enhances its reactivity, making it an interesting subject for medicinal chemistry and organic synthesis.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC5H10OSC_5H_{10}OS
Molecular Weight134.2 g/mol
Functional GroupsHydroxymethyl group
Ring StructureSix-membered ring (oxathiane)

Biological Activity

Research indicates that this compound can influence various biological processes through its ability to form hydrogen bonds and interact with proteins and nucleic acids. These interactions may modulate enzyme activity or cellular signaling pathways.

  • Enzyme Inhibition : The hydroxymethyl group can enhance binding affinity to enzymes, potentially leading to inhibition or modulation of their activity.
  • Cell Signaling Modulation : By interacting with receptors or signaling molecules, this compound may influence metabolic pathways.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Study on Anticancer Activity : A study explored the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis induction.
    • Results : The compound showed a significant reduction in cell viability at concentrations above 50 µM.

Table 2: Summary of Biological Studies

Study FocusFindings
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InteractionModulation of enzyme activity
Cellular SignalingInfluence on signaling pathways

Synthesis and Applications

Several synthetic routes for this compound have been explored, emphasizing its versatility in chemical applications. The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Table 3: Synthesis Methods

MethodDescription
AlkylationReaction with alkyl halides
OxidationConversion to sulfoxides or sulfones
Ring FormationCyclization from hydroxy-acids or diols

Properties

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

1,4-oxathian-2-ylmethanol

InChI

InChI=1S/C5H10O2S/c6-3-5-4-8-2-1-7-5/h5-6H,1-4H2

InChI Key

HUIBIKGFNVOWJY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(O1)CO

Origin of Product

United States

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